molecular formula C10H11ClO4S2 B14543010 4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate CAS No. 62262-80-0

4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate

Cat. No.: B14543010
CAS No.: 62262-80-0
M. Wt: 294.8 g/mol
InChI Key: AGDZPSSZNXKUBV-UHFFFAOYSA-N
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Description

4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate is an organic compound that contains a phenyl ring substituted with a chlorocarbonyl group and a sulfanyl group, as well as a propane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate typically involves the reaction of 4-mercaptophenyl propane-1-sulfonate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Mercaptophenyl propane-1-sulfonate+Phosgene4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate\text{4-Mercaptophenyl propane-1-sulfonate} + \text{Phosgene} \rightarrow \text{this compound} 4-Mercaptophenyl propane-1-sulfonate+Phosgene→4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the chlorocarbonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfanyl group can participate in redox reactions, altering the oxidation state of the compound. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Chlorocarbonyl)sulfanyl]phenyl methane-sulfonate
  • 4-[(Chlorocarbonyl)sulfanyl]phenyl ethane-1-sulfonate
  • 4-[(Chlorocarbonyl)sulfanyl]phenyl butane-1-sulfonate

Uniqueness

4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate is unique due to the presence of both chlorocarbonyl and sulfanyl groups on the phenyl ring, combined with a propane-1-sulfonate group

Properties

CAS No.

62262-80-0

Molecular Formula

C10H11ClO4S2

Molecular Weight

294.8 g/mol

IUPAC Name

S-(4-propylsulfonyloxyphenyl) chloromethanethioate

InChI

InChI=1S/C10H11ClO4S2/c1-2-7-17(13,14)15-8-3-5-9(6-4-8)16-10(11)12/h3-6H,2,7H2,1H3

InChI Key

AGDZPSSZNXKUBV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)OC1=CC=C(C=C1)SC(=O)Cl

Origin of Product

United States

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